![molecular formula C19H24Cl2N4O3S B2816509 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE CAS No. 1216396-08-5](/img/structure/B2816509.png)
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride is a structurally complex acetamide derivative featuring a benzothiazole core substituted with a chlorine atom, a diethylaminoethyl side chain, and a 2,5-dioxopyrrolidinyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S.ClH/c1-3-22(4-2)10-11-23(17(27)12-24-15(25)8-9-16(24)26)19-21-18-13(20)6-5-7-14(18)28-19;/h5-7H,3-4,8-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQUPXVIEYMLBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CN3C(=O)CCC3=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H22ClN3O3S
- Molecular Weight : 393.89 g/mol
This compound features a benzothiazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound has shown potential as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission. In particular, it exhibits selective inhibitory activity against butyrylcholinesterase (BChE) with an IC50 value that indicates significant potency compared to standard inhibitors like physostigmine .
Anticancer Activity
Research has indicated that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in pancreatic cancer cells (DAN-G cell line), leading to reduced cell viability in a dose-dependent manner .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against a range of bacterial strains and has shown moderate to significant antibacterial activity. The lipophilicity of the compound enhances its ability to penetrate bacterial membranes, thus increasing its efficacy .
Study 1: Anticancer Efficacy
In a study involving human prostate cancer cell lines (PC3 and DU145), the compound was evaluated for its cytotoxic effects using the MTT assay. Results indicated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 100 µM over 72 hours. The IC50 values were determined to be approximately 40 µM for PC3 cells and 98 µM for DU145 cells, demonstrating a more pronounced effect on PC3 cells .
Study 2: Enzyme Inhibition Profile
A comparative analysis was conducted to assess the inhibitory effects of this compound on cholinesterase enzymes. The results showed that it selectively inhibited BChE with an IC50 value of 46.42 µM while exhibiting moderate inhibition on acetylcholinesterase (AChE) at 157.31 µM . This selectivity suggests potential therapeutic applications in conditions like Alzheimer's disease.
Data Tables
Activity | Cell Line/Target | IC50 Value (µM) |
---|---|---|
Cholinesterase Inhibition (BChE) | - | 46.42 |
Cholinesterase Inhibition (AChE) | - | 157.31 |
Cytotoxicity | PC3 | 40 |
Cytotoxicity | DU145 | 98 |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core acetamide functionality with several analogues:
- (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k): Contains a coumarin-derived acetohydrazide group and a nitro-substituted benzylidene moiety. Unlike the target compound, 2k lacks the diethylaminoethyl and dioxopyrrolidinyl groups but shares the acetamide backbone, which may influence hydrogen-bonding interactions in biological systems .
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1): Features a quinazolinone ring and dichlorophenyl group. Both compounds incorporate dioxo heterocycles, but the target compound’s benzothiazole core may confer distinct electronic properties compared to quinazolinone, affecting receptor binding .
- N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide: Contains a thiazolidinone ring and benzodioxol group. The chloroacetamide moiety is common to both, but the thiazolidinone vs. pyrrolidinedione rings may alter metabolic stability or target selectivity .
Table 1: Structural and Functional Comparison
Analytical and Pharmacological Insights
- Mass Spectrometry (MS) Dereplication: Molecular networking (as in ) could cluster the target compound with other acetamides based on cosine scores. For example, shared fragmentation patterns (e.g., loss of HCl or pyrrolidinedione) might yield high cosine scores (>0.8) with thiazolidinone-chloroacetamide analogues .
- Biological Activity : While compound 1 demonstrated anticonvulsant activity in preclinical models , the target’s benzothiazole moiety may align with antimicrobial or kinase-inhibitory profiles observed in other benzothiazole derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
Methodological Answer: The synthesis typically involves coupling a benzothiazole derivative with a diethylaminoethyl group via chloroacetyl chloride in the presence of triethylamine as a base. Key steps include:
- Reacting 2-amino-4-chlorobenzothiazole with chloroacetyl chloride in dioxane at 20–25°C under inert conditions .
- Introducing the diethylaminoethyl moiety through nucleophilic substitution, followed by purification via recrystallization from ethanol-DMF mixtures to ensure high yield (>75%) . Critical conditions: Strict temperature control (20–25°C), stoichiometric excess of chloroacetyl chloride, and inert atmosphere to prevent hydrolysis.
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and a solvent system (e.g., ethyl acetate:hexane = 3:7) to track intermediates .
- High-Performance Liquid Chromatography (HPLC): Quantify purity with a C18 column, isocratic elution (acetonitrile:water = 70:30), and UV detection at 254 nm .
- Spectroscopic Methods: Confirm structure via H/C NMR (DMSO-d6) and FT-IR (amide C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How can factorial design optimize synthesis yield and minimize byproduct formation?
Methodological Answer: Apply a 2 factorial design to screen variables (temperature, solvent ratio, catalyst loading). For example:
- Variables: Temperature (20°C vs. 30°C), solvent (dioxane vs. THF), and triethylamine concentration (1.0 vs. 1.5 equiv).
- Response Metrics: Yield (%) and byproduct HPLC peak area. Statistical analysis (ANOVA) identifies interactions between variables, enabling optimization. For instance, higher triethylamine concentrations may reduce side reactions but require lower temperatures to avoid decomposition .
Q. What computational strategies predict reaction pathways or molecular interactions?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states. For example, simulate the nucleophilic attack of the diethylaminoethyl group on chloroacetyl chloride to identify energy barriers .
- AI-Driven Simulations: Train machine learning models on existing reaction datasets to predict optimal solvent systems or catalyst combinations. COMSOL Multiphysics can integrate reaction kinetics with mass transfer for scale-up predictions .
Q. How can researchers elucidate the compound’s biological mechanism of action?
Methodological Answer:
- In Vitro Binding Assays: Screen against kinase or protease targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). For example, immobilize the compound on a biosensor chip to measure binding kinetics with cancer-related enzymes .
- Cellular Profiling: Treat cell lines (e.g., HeLa, MCF-7) with the compound and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair). Validate hits via siRNA knockdown or CRISPR-Cas9 .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.